Cefazedone Impurity 12 is a degradation product associated with the antibiotic cefazedone, which belongs to the cephalosporin class of antibiotics. This compound is characterized by its specific chemical structure and is often monitored in pharmaceutical formulations to ensure product quality and safety. The presence of impurities like Cefazedone Impurity 12 can arise during the synthesis or storage of cefazedone, necessitating careful analysis and control in pharmaceutical applications.
The synthesis of Cefazedone involves several steps that may inadvertently lead to the formation of impurities. The primary synthetic route includes the reaction of 7-aminocephalosporanic acid with various acylating agents under controlled conditions. During these processes, environmental factors and reaction conditions can lead to the generation of Cefazedone Impurity 12 as a byproduct .
Cefazedone Impurity 12 is primarily relevant in pharmaceutical quality control. Its identification and quantification are crucial for ensuring the safety and efficacy of cefazedone formulations. Regulatory agencies require that drug manufacturers monitor such impurities to comply with safety standards and maintain product integrity .
Cefazedone Impurity 12 shares structural similarities with other cephalosporin derivatives and their respective impurities. Here are some comparable compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Cefazolin | 61377-45-3 | Widely used antibiotic; known for various impurities |
| Cefdinir | 82327-06-0 | Contains similar degradation pathways |
| Cefepime | 112811-64-0 | Fourth-generation cephalosporin; different side chains |
| Methylthio-5-methyl-1,3,4-thiadiazole (MMTD) | Not specified | Known toxic impurity in cephalosporins |
Cefazedone Impurity 12 is unique due to its specific formation pathway and potential biological implications compared to these other compounds. While they may share common structural elements typical of cephalosporins, their distinct degradation profiles and biological activities set them apart.
Cefazedone Impurity 12 is officially identified by the Chemical Abstracts Service number 184696-69-3 and is systematically known by several nomenclature systems [1]. The compound is most commonly referred to by its International Union of Pure and Applied Chemistry name: (4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.0²,⁵]undec-1(8)-ene-3,11-dione [1] [5]. Alternative nomenclature includes the systematic name (5aR,6R)-6-amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] [1] [3]thiazine-1,7(4H)-dione [1] [7].
The compound is also known by several synonyms including Desacetyl-7-ACA lactone, which reflects its structural relationship to 7-aminocephalosporanic acid [1] [7]. Additional synonyms documented in chemical databases include D-7-ACA Impurity 6, D-7-ACA Impurity 7, Ceftriaxone Impurity 23, and 7-ACA Lactone [7]. The unique identifier 6CB77DWP49 serves as the Unique Ingredient Identifier assigned by regulatory authorities [1].
Table 1: Chemical Identity and Molecular Properties of Cefazedone Impurity 12
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₃S |
| Molecular Weight (g/mol) | 212.23 |
| CAS Number | 184696-69-3 |
| IUPAC Name | (4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.0²,⁵]undec-1(8)-ene-3,11-dione |
| Stereochemistry | (5aR,6R) |
| Chiral Centers | 2 defined stereocenters |
| InChI Key | PEXXBWBJJAMURF-CLZZGJSISA-N |
| SMILES | C1C2=C(C(=O)O1)N3C@@HSC2 |
| Synonyms | Desacetyl-7-ACA lactone, Cephalosporin Lactone Impurity |
Cefazedone Impurity 12 possesses the molecular formula C₈H₈N₂O₃S with a molecular weight of 212.23 grams per mole [1] [7]. The compound exhibits a complex tricyclic structure characterized by a fused ring system that incorporates azeto[2,1-b]furo[3,4-d] [1] [3]thiazine architecture [1] [11]. The structural formula can be represented through multiple chemical notation systems, with the canonical Simplified Molecular Input Line Entry System notation being C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 and the isomeric version incorporating stereochemical information as C1C2=C(C(=O)O1)N3C@@HSC2 [1] [5].
The International Chemical Identifier for the compound is InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1, providing a standardized representation of its molecular structure [1] [11]. The corresponding InChI Key, PEXXBWBJJAMURF-CLZZGJSISA-N, serves as a fixed-length condensed digital representation derived from the full InChI [1] [11].
Table 2: Structural Features of Cefazedone Impurity 12
| Ring System | Description | Atoms Involved |
|---|---|---|
| Azeto[2,1-b] ring | Four-membered β-lactam-like ring fused to thiazine | N-C-C-C |
| Furo[3,4-d] ring | Five-membered furan ring containing oxygen | C-C-C-C-O |
| [1] [3]thiazine ring | Six-membered thiazine ring with sulfur and nitrogen | C-S-C-C-N-C |
| Overall architecture | Tricyclic fused system with defined stereochemistry | C₈H₈N₂O₃S |
The molecular structure demonstrates significant complexity through its tricyclic framework, which distinguishes it from simpler β-lactam compounds [17]. The presence of heteroatoms including nitrogen, oxygen, and sulfur within the ring systems contributes to the compound's unique electronic properties and potential for specific molecular interactions [11] [17].
The stereochemical configuration of Cefazedone Impurity 12 is defined by two chiral centers, designated as (5aR,6R) in the azeto[2,1-b]furo[3,4-d] [1] [3]thiazine numbering system or alternatively as (4R,5R) in the azatricyclo numbering system [1] [5]. The absolute stereochemistry has been determined through analytical methods and is consistent across multiple chemical databases [1] [7] [11].
The R configuration at both stereogenic centers indicates that the substituents are oriented in a specific three-dimensional arrangement that is critical for the compound's chemical properties [19] [24]. The stereochemical integrity of β-lactam formation in cephalosporin-related compounds has been demonstrated to occur stereospecifically with retention of configuration, which is consistent with the observed stereochemistry of this impurity [24].
Table 3: Stereochemical Configuration of Cefazedone Impurity 12
| Stereocenter | Configuration | Descriptor | Overall Notation |
|---|---|---|---|
| C-4 | R | (4R) | (4R,5R) |
| C-5 | R | (5R) | (5aR,6R) |
The absolute stereochemistry determines the three-dimensional orientation of functional groups within the molecule, which directly influences its potential for molecular recognition and binding interactions [21] [28]. The maintenance of specific stereochemical configuration is particularly important in pharmaceutical impurities, as it affects both the compound's stability and its relationship to the parent drug molecule [11] [21].
Table 4: Absolute Stereochemistry of Cefazedone Impurity 12
| Stereocenter | Absolute Configuration | Spatial Orientation | Significance |
|---|---|---|---|
| C-4 (or C-5a) | R | Substituents positioned on the same face of the molecule | Determines overall three-dimensional shape |
| C-5 (or C-6) | R | Amino group oriented in specific spatial direction | Affects potential hydrogen bonding interactions |
| Overall Configuration | (4R,5R) or (5aR,6R) | Cis relationship between substituents | Critical for molecular recognition and binding specificity |
The molecular architecture of Cefazedone Impurity 12 exhibits several key structure-property relationships that define its chemical behavior and stability profile [21] [23]. The tricyclic fused ring system provides significant molecular rigidity, which contributes to the compound's overall stability compared to more flexible molecular frameworks [17] [21]. The presence of the β-lactam-like ring within the azeto portion of the structure maintains the core pharmacophore characteristics associated with cephalosporin-type compounds, although in a modified form [17] [22].
The amino group positioned at the C-6 carbon provides hydrogen bonding capability and represents a potential site for chemical modifications or interactions [22] [25]. This functional group significantly influences the compound's solubility properties and potential reactivity patterns [11] [21]. The lactone moiety incorporated within the fused ring system contributes to increased stability against hydrolysis compared to simple ester groups, which is particularly relevant for pharmaceutical impurity characterization [22] [27].
Table 5: Structure-Property Relationships of Cefazedone Impurity 12
| Structural Feature | Property Influence | Significance |
|---|---|---|
| β-lactam ring | Core pharmacophore; responsible for antimicrobial activity in parent compound | Essential for biological activity in cephalosporins |
| Amino group at C-6 | Provides hydrogen bonding capability; potential site for chemical modifications | Important for solubility and potential reactivity |
| Fused ring system | Contributes to overall molecular rigidity and stability | Affects molecular recognition and binding affinity |
| Lactone moiety | Increases stability against hydrolysis compared to ester groups | Contributes to chemical stability profile |
| Thiazine ring | Provides conformational constraints and influences electronic distribution | Influences electronic properties and reactivity |
| Stereochemistry at C-4 and C-5 | Determines three-dimensional orientation and biological recognition | Critical for specific molecular interactions |
The thiazine ring component provides conformational constraints that influence the electronic distribution throughout the molecule [17] [26]. This structural feature affects both the compound's reactivity patterns and its potential for specific molecular interactions [21] [26]. The stereochemical configuration at the two chiral centers determines the overall three-dimensional shape of the molecule, which is critical for understanding its relationship to the parent compound and its behavior in analytical systems [19] [28].
Cefazedone Impurity 12 represents a structurally modified derivative of the parent compound cefazedone, with significant differences in molecular architecture and complexity [13] [15]. The parent compound cefazedone possesses the molecular formula C₁₈H₁₅Cl₂N₅O₅S₃ with a molecular weight of 548.44 grams per mole, making it substantially larger and more complex than the impurity [13] [15] [16]. The parent compound maintains the characteristic bicyclic β-lactam structure with dihydrothiazine ring system typical of cephalosporin antibiotics [13] [17].
The impurity represents approximately 39% of the parent compound's molecular weight, reflecting the significant structural simplification that has occurred during its formation [13]. While the parent compound contains extensive side chain modifications at both the C-3 and C-7 positions, including a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group and a [(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino group respectively, the impurity contains only the core amino functionality [13] [15].
Table 6: Comparative Structural Analysis with Parent Compound
| Structural Element | Cefazedone Impurity 12 | Cefazedone (Parent) | Structural Relationship |
|---|---|---|---|
| Core Ring System | Tricyclic fused system with azeto[2,1-b]furo[3,4-d] [1] [3]thiazine | Bicyclic β-lactam with dihydrothiazine | Impurity 12 represents a modified core structure |
| C-3 Position | Part of fused ring system | Contains [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group | Side chain absent in impurity |
| C-7 Position | Contains amino group | Contains [(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino group | Simplified in impurity (only amino group) |
| Stereochemistry | (5aR,6R) configuration | (6R,7R) configuration | Both maintain R,R configuration at key positions |
| Functional Groups | Amino, lactone, thiazine | Amino, carboxylic acid, thiadiazole, pyridinyl | Impurity has fewer functional groups |
| Overall Size | Smaller (212.23 g/mol) | Larger (548.44 g/mol) | Impurity is ~39% of parent molecular weight |
Both compounds maintain stereochemical integrity with R,R configurations at their respective chiral centers, indicating that the impurity formation process preserves the essential stereochemical features of the parent molecule [13] [19]. The impurity's formation likely involves cyclization and lactone formation processes that eliminate the complex side chain structures while maintaining the core stereochemical framework [11] [18]. This structural relationship is consistent with known degradation pathways of cephalosporin antibiotics, where side chain modifications can lead to the formation of simplified core structures [18] [27].
Cefazedone Impurity 12, chemically known as (5aR,6R)-6-amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] [2]thiazine-1,7(4H)-dione, presents as a crystalline solid under standard conditions [3] [4]. The compound exhibits characteristic physical properties consistent with its lactone structure and cephalosporin-derived origin.
The physical appearance of Cefazedone Impurity 12 is described as a white to off-white powder with crystalline morphology [3] [5]. The compound demonstrates typical solid-state characteristics of pharmaceutical impurities, maintaining structural integrity under ambient storage conditions. The crystalline nature of the material contributes to its relative stability and facilitates analytical characterization through various spectroscopic techniques [3].
The odorless nature of Cefazedone Impurity 12 is consistent with its molecular structure, which lacks volatile functional groups [5]. This property is advantageous for analytical handling and storage, as it minimizes potential interference from volatile compounds during characterization procedures.
| Property | Description |
|---|---|
| Physical State | Solid |
| Appearance | Powder/Crystalline solid |
| Odor | Odorless |
| Color | White to off-white |
| Crystal Form | Crystalline |
The solubility characteristics of Cefazedone Impurity 12 reflect its unique molecular structure, which combines lactone functionality with heterocyclic ring systems. The compound demonstrates solubility in methanol and dimethyl sulfoxide, making these solvents suitable for analytical sample preparation [3] [5].
In aqueous systems, Cefazedone Impurity 12 exhibits limited solubility, which is typical for lactone-containing compounds [5]. This characteristic influences its bioavailability profile and analytical methodology selection. The restricted water solubility necessitates the use of organic co-solvents for complete dissolution in analytical procedures.
Methanol serves as an effective solvent for Cefazedone Impurity 12, providing complete dissolution at concentrations suitable for analytical characterization [3] [5]. This solubility property is utilized in high-performance liquid chromatography and nuclear magnetic resonance spectroscopy applications.
Dimethyl sulfoxide demonstrates excellent solvation properties for the compound, making it a preferred choice for nuclear magnetic resonance spectroscopy studies [3] [5]. The polar aprotic nature of dimethyl sulfoxide facilitates complete dissolution while minimizing potential chemical interactions.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Limited solubility | Typical for lactone structures |
| Methanol | Soluble | Used in analytical preparations |
| Dimethyl sulfoxide (DMSO) | Soluble | Common analytical solvent |
| Organic solvents (general) | Variable depending on polarity | Polarity dependent |
| Acidic solutions | pH dependent | Stability considerations apply |
| Basic solutions | pH dependent | Hydrolysis risk at high pH |
The stability profile of Cefazedone Impurity 12 reflects its structural characteristics as a lactone derivative of cephalosporin degradation. The compound demonstrates pH-dependent stability, with enhanced stability under acidic conditions compared to alkaline environments [6] [7].
Under acidic conditions (pH < 4), the lactone ring structure remains relatively intact, providing favorable stability characteristics [6]. This pH stability profile is consistent with the general behavior of β-lactam derived lactones, where protonation effects stabilize the ring system against nucleophilic attack.
Basic conditions (pH > 8) present significant challenges to compound stability, as hydroxide ions can initiate ring-opening reactions [6] [8]. The degradation kinetics under alkaline conditions typically follow first-order kinetics, similar to other cephalosporin-derived impurities [6] [7].
Thermal stability analysis reveals temperature-dependent degradation patterns characteristic of lactone-containing compounds [9] [10]. Differential scanning calorimetry studies on related cephalosporin impurities indicate thermal transitions occurring at elevated temperatures, with degradation onset typically observed above 160°C [11].
The compound exhibits photosensitivity similar to its parent cefazedone structure, necessitating protection from light during storage and handling [12]. Photodegradation reactions can lead to the formation of secondary degradation products, complicating analytical characterization.
| Condition | Stability | Comments |
|---|---|---|
| Room Temperature Storage | Generally stable | Suitable for routine storage |
| Acidic Conditions (pH < 4) | Relatively stable | Lactone ring stable in acidic environment |
| Basic Conditions (pH > 8) | Prone to hydrolysis | Ring opening reactions possible |
| Elevated Temperature | Decreased stability | Typical thermal degradation patterns |
| Light Exposure | Potential photodegradation | Light-sensitive like parent compound |
| Moisture/Humidity | Hygroscopic considerations | Storage in dry conditions recommended |
| Oxidative Conditions | Susceptible to oxidation | Antioxidant storage considerations |
The spectroscopic fingerprint of Cefazedone Impurity 12 provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the azeto[2,1-b]furo[3,4-d] [2]thiazine ring system [3] [13].
Proton nuclear magnetic resonance (1H NMR) spectroscopy reveals characteristic signals corresponding to the amino group protons and the heterocyclic ring system [3]. The spectral data confirms the lactone formation through the absence of certain signals present in the parent cephalosporin structure and the appearance of new signals consistent with ring closure.
Carbon-13 nuclear magnetic resonance (13C NMR) provides comprehensive carbon skeleton confirmation, enabling complete structural elucidation [3] [13]. The technique reveals the characteristic lactone carbonyl carbon and the unique heterocyclic carbon framework of the tricyclic system.
Mass spectrometry analysis confirms the molecular ion peak at m/z 212, consistent with the molecular formula C8H8N2O3S [3] [14]. Fragmentation patterns provide additional structural information, supporting the proposed tricyclic lactone structure through characteristic fragment ions.
Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the lactone carbonyl stretch and amino group vibrations [15] [16]. The technique provides functional group identification and can distinguish the impurity from the parent compound based on spectral differences.
High-performance liquid chromatography analysis demonstrates distinct retention time characteristics that differentiate Cefazedone Impurity 12 from the parent cefazedone compound [3]. This separation behavior is crucial for impurity profiling and quantitative analysis.
| Technique | Key Characteristics | Applications |
|---|---|---|
| Nuclear Magnetic Resonance (1H NMR) | Confirms structure - amino group and lactone ring protons | Structure elucidation and purity assessment |
| Nuclear Magnetic Resonance (13C NMR) | Carbon skeleton confirmation | Complete structural confirmation |
| Mass Spectrometry (LC-MS) | Molecular ion peak confirmation at m/z 212 | Identity confirmation and impurity profiling |
| Infrared Spectroscopy (FT-IR) | Characteristic lactone C=O stretch, N-H stretches | Functional group identification |
| Ultraviolet Spectroscopy (UV) | Absorption characteristics typical of lactone chromophore | Quantitative analysis potential |
| High Performance Liquid Chromatography | Retention time differs from parent cefazedone | Separation and quantification |
The thermal behavior of Cefazedone Impurity 12 reflects its structural complexity and provides insights into its stability characteristics under elevated temperature conditions. Differential scanning calorimetry analysis reveals thermal transitions characteristic of lactone-containing compounds [9] [17].
The compound exhibits thermal stability up to moderate temperatures, with degradation onset typically occurring above 160°C, consistent with related cephalosporin derivatives [11]. This thermal stability profile supports its suitability for routine pharmaceutical handling and storage under ambient conditions.
Thermogravimetric analysis reveals weight loss patterns associated with thermal decomposition, providing quantitative data on thermal stability limits [11] [10]. The analysis typically shows initial stability followed by progressive weight loss corresponding to molecular fragmentation at elevated temperatures.
Calorimetric properties include characteristic enthalpy changes associated with phase transitions and thermal degradation events [9] [17]. These properties are utilized in pharmaceutical development for stability assessment and formulation optimization.
The glass transition temperature and melting point characteristics provide additional thermal fingerprinting data for compound identification and quality control purposes [10]. These thermal parameters are essential for establishing appropriate storage and handling conditions.
Heat capacity measurements through differential scanning calorimetry provide fundamental thermodynamic data useful for process development and stability modeling [9] [17]. The thermal analysis data supports the development of appropriate storage recommendations and expiration dating for pharmaceutical applications.
| Thermal Property | Characteristics | Significance |
|---|---|---|
| Thermal Stability Range | Stable to ~160°C | Suitable for routine handling |
| Degradation Onset | Above 160°C | Processing temperature limits |
| Weight Loss Profile | Progressive with temperature | Quantitative stability assessment |
| Phase Transitions | Characteristic endothermic events | Identity confirmation |
| Heat Capacity | Temperature-dependent | Thermodynamic characterization |
| Decomposition Pattern | Multi-step process | Degradation mechanism insights |